Cas no 62314-67-4 (7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene)
62314-67-4 structure
Product Name:7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene
Numéro CAS:62314-67-4
Le MF:C20H14O2
Mégawatts:286.323965549469
CID:2189685
PubChem ID:104853
Update Time:2025-04-21
7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene Propriétés chimiques et physiques
Nom et identifiant
-
- 7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, (7S,8S)-
- Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+-)-trans-
- Benzo[a]pyrene-trans-7,8-dihydrodiol
- SCHEMBL3343813
- 61443-57-0
- 62314-67-4
- NIOSH/DJ6307000
- CCRIS 77
- (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- TRANS-BENZO[A]PYRENE-7,8-DIHYDRODIOL
- CCRIS 788
- trans-Benzo(a)pyrene-7,8-dihydrodiol
- (+-)-trans-BP 7,8-dihydrodiol
- CCRIS 792
- (+)-Benzo(a)pyrene-7,8-dihydrodiol
- (+)-Benzo(a)pyrene-7S,8S-dihydrodiol
- trans-7,8-Dihydroxy-7,8-dihydro-benzo(a)pyrene
- 7,8-Dihydrobenzo(a)pyrene-7-beta,8-alpha-diol
- Benzo(a)pyrene-7-beta,8-alpha-diol, 7,8-dihydro-
- (+/-)-TRANS-7,8-DIHYDROBENZO[A]PYRENE-7,8-DIOL
- (+-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, (7R,8R)-rel-
- trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene (>90%)
- (7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol
- (+/-)-Benzo(a)pyrene-7,8-dihydrodiol
- (+/-)-TRANS-BENZO(A)PYRENE-7,8-DIHYDRODIOL
- trans-7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene
- DJ63070000
- Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+)-trans-
- 57404-88-3
- Benzo(a)pyrene-7,8-dihydrodiol, (E)-
- (+,-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
- (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- 7-beta,8-alpha-Hydroxy-7,8-dihydrobenzo(a)pyrene
- CHEMBL165048
- trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- (+)-TRANS-BENZO(A)PYRENE-7,8-DIHYDRODIOL
- (+)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- (+)-TRANS-7,8-DIHYDROBENZO[A]PYRENE-7,8-DIOL
- (5S,6S)-pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(18),2(7),3,8,10,12,14,16,19-nonaene-5,6-diol
- Rel-(7S,8S)-7,8-dihydrobenzo[pqr]tetraphene-7,8-diol
- (+)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
- (+/-)-trans-7,8-Dihydroxy-7,8-dihyrobenzo(a)pyrene
- Benzo(a)pyrene-trans-7,8-dihydrodiol
- BENZO(a)PYRENE, 7,8-DIHYDRO-7,8-DIHYDROXY-, (E)-
- Benzo(a)pyrene-trans-7,8-diol
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, trans-
- (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene
- trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene
- (+)-7S,8S-Dihydroxy-7,8-dihydrobenzo(a)pyrene
-
- Piscine à noyau: 1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1
- La clé Inchi: YDXRLMMGARHIIC-PXNSSMCTSA-N
- Sourire: O[C@@H]1[C@H](C=CC2C3C=CC4C=CC=C5C=CC(=CC=21)C=3C=45)O
Propriétés calculées
- Qualité précise: 286.099
- Masse isotopique unique: 286.099
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 0
- Complexité: 472
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 40.5A^2
- Le xlogp3: 3.9
Propriétés expérimentales
- Dense: 1.1197 (rough estimate)
- Point d'ébullition: 388.69°C (rough estimate)
- Point d'éclair: 268.6°C
- Indice de réfraction: 1.7580 (estimate)
7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene Littérature connexe
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
62314-67-4 (7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot